4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide
Overview
Description
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide, also known as CHHB, is a chemical compound that has been studied for its potential use in scientific research. CHHB is a hydrazone derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide involves its ability to chelate metal ions, which can lead to the inhibition of metal-dependent enzymes and the reduction of oxidative stress. This property has been studied in various in vitro and in vivo models, demonstrating its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, metal chelation, and the inhibition of metal-dependent enzymes. These properties have led to its investigation as a potential therapeutic agent for diseases that involve metal ion dysregulation, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide in lab experiments include its ability to selectively chelate metal ions and its potential as a therapeutic agent for diseases that involve metal ion dysregulation. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide include further investigation of its mechanism of action, optimization of its synthesis method, and its potential use as a therapeutic agent for diseases that involve metal ion dysregulation. Additionally, its potential as a diagnostic tool for metal ion dysregulation should be explored.
Scientific Research Applications
4-chloro-N'-(3-cyclohexen-1-ylmethylene)-2-hydroxybenzohydrazide has been studied for its potential use in scientific research due to its ability to act as a chelator of metal ions, such as copper and iron. This property has led to its investigation as a potential therapeutic agent for diseases that involve metal ion dysregulation, such as Alzheimer's disease.
properties
IUPAC Name |
4-chloro-N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-6-7-12(13(18)8-11)14(19)17-16-9-10-4-2-1-3-5-10/h1-2,6-10,18H,3-5H2,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNTZYDXZZCOO-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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